molecular formula C6H9NO3 B6612636 3-acetyl-5-methyl-1,3-oxazolidin-2-one CAS No. 2108355-34-4

3-acetyl-5-methyl-1,3-oxazolidin-2-one

Cat. No. B6612636
CAS RN: 2108355-34-4
M. Wt: 143.14 g/mol
InChI Key: KITFVNOVDRMUMV-UHFFFAOYSA-N
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Description

3-acetyl-5-methyl-1,3-oxazolidin-2-one is a type of oxazolidinone . Oxazolidinones are a class of compounds that have gained popularity and interest in the scientific community due to their unique properties and applications . They are often used as chiral auxiliaries in stereoselective transformations .


Synthesis Analysis

The synthesis of oxazolidinones has been extensively studied in academic and industrial labs . Various synthetic routes have been developed for the preparation of oxazolidinone antibacterial agents . For instance, a method for the cleavage of 1,3-oxazolidin-5-ones and 1,3-oxazolidin-2-ones using potassium trimethylsilanolate in tetrahydrofuran has been described .


Molecular Structure Analysis

The molecular structure of 3-acetyl-5-methyl-1,3-oxazolidin-2-one is characterized by the presence of a 1,3-oxazolidin-2-one nucleus . The empirical formula is C4H7NO2, and the molecular weight is 101.10 .


Chemical Reactions Analysis

Oxazolidin-2-ones are known for their use in various chemical reactions . They are particularly useful as chiral auxiliaries in stereoselective transformations . The oxazolidin-2-one ring is a popular heterocycle framework in synthetic organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-acetyl-5-methyl-1,3-oxazolidin-2-one include a boiling point of 87-90 °C/1 mmHg, a melting point of 15 °C, and a density of 1.17 g/mL at 25 °C . It is a liquid at room temperature .

Scientific Research Applications

Antibacterial Activity

The 1,3-oxazolidin-2-one nucleus, which includes “3-acetyl-5-methyl-1,3-oxazolidin-2-one”, is a popular heterocycle framework in synthetic organic chemistry for its use as chiral auxiliary in stereoselective transformations . This compound has been found to have antibacterial activity . Linezolid, an oxazolidin-2-one based antibacterial agent, has a unique mechanism of action .

Peptide Synthesis

“3-acetyl-5-methyl-1,3-oxazolidin-2-one” is mainly used as an amide-protecting reagent in peptide synthesis. It is used to protect the amine group of amino acids during peptide synthesis.

Building Block for Heterocyclic Compounds

This compound is also used as a building block for the synthesis of other heterocyclic compounds.

Antimicrobial Agents

The 3-acetyl-2,5-disubstituted-1,3,4-oxadizole derivatives, which can be synthesized from “3-acetyl-5-methyl-1,3-oxazolidin-2-one”, seem to be promising antimicrobial agents . The seriousness of the growing threat from bacteria fully indicates the urgent need to search for new chemotherapeutics that are stable to the resistance mechanisms created by microorganisms .

Broad Spectrum of Biological Activity

These derivatives have a broad spectrum of activity mainly: antibacterial , antifungal , antitubercular , antiprotozoal , anti-cancer , antioxidant . They also can act as monoamine oxidase inhibitors .

Drug Design

The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations . These data provide useful information for designing next-generation drug candidates .

Mechanism of Action

While the specific mechanism of action for 3-acetyl-5-methyl-1,3-oxazolidin-2-one is not mentioned in the search results, oxazolidin-2-ones are known for their antibacterial activity . They have a unique mechanism of action and are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .

Future Directions

The future directions of research on 3-acetyl-5-methyl-1,3-oxazolidin-2-one and other oxazolidin-2-ones could involve further exploration of their antibacterial properties . Given the increasing problem of antibiotic resistance, new classes of antibacterials like oxazolidin-2-ones are of great interest .

properties

IUPAC Name

3-acetyl-5-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4-3-7(5(2)8)6(9)10-4/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITFVNOVDRMUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)O1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-5-methyl-1,3-oxazolidin-2-one

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